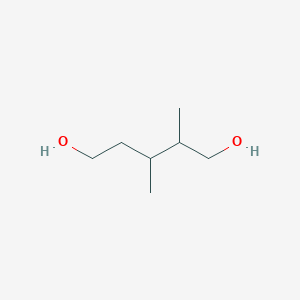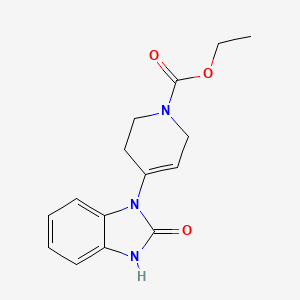
2,3-Dimethylpentane-1,5-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethylpentane-1,5-diol is an organic compound with the molecular formula C7H16O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. This compound is a derivative of pentane, where two methyl groups are attached to the second and third carbon atoms, and hydroxyl groups are attached to the first and fifth carbon atoms.
准备方法
Synthetic Routes and Reaction Conditions
2,3-Dimethylpentane-1,5-diol can be synthesized through various methods. One common approach involves the reduction of 2,3-dimethylpentane-1,5-dione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding diketone. This process is carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
化学反应分析
Types of Reactions
2,3-Dimethylpentane-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be further reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 2,3-Dimethylpentane-1,5-dione or 2,3-dimethylpentane-1,5-dicarboxylic acid.
Reduction: 2,3-Dimethylpentane.
Substitution: 2,3-Dimethylpentane-1,5-dichloride or 2,3-dimethylpentane-1,5-dibromide.
科学研究应用
2,3-Dimethylpentane-1,5-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of metabolic pathways involving diols.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: this compound is used in the production of polymers and resins due to its diol functionality.
相似化合物的比较
Similar Compounds
2,3-Dimethylpentane: Lacks hydroxyl groups and is less reactive in oxidation and reduction reactions.
2,3-Dimethylpentane-1,5-dione: Contains carbonyl groups instead of hydroxyl groups and is more reactive in reduction reactions.
2,3-Dimethylpentane-1,5-dicarboxylic acid: Contains carboxyl groups and is more acidic compared to the diol.
Uniqueness
2,3-Dimethylpentane-1,5-diol is unique due to its dual hydroxyl functionality, which allows it to participate in a wide range of chemical reactions. This makes it a versatile compound in organic synthesis and industrial applications.
属性
| 81554-20-3 | |
分子式 |
C7H16O2 |
分子量 |
132.20 g/mol |
IUPAC 名称 |
2,3-dimethylpentane-1,5-diol |
InChI |
InChI=1S/C7H16O2/c1-6(3-4-8)7(2)5-9/h6-9H,3-5H2,1-2H3 |
InChI 键 |
MJGXPIYXMGYKTR-UHFFFAOYSA-N |
规范 SMILES |
CC(CCO)C(C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-Chloro-2-(2-methylpropanoyl)phenyl]pyridine-4-carboxamide](/img/structure/B14419953.png)

![1-[4-Nitro-2-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B14419955.png)



![Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-5-methyl-, 1-oxide](/img/structure/B14420011.png)
![1,1'-[1,2-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol)](/img/structure/B14420018.png)
![Methyl [3-chloro-4-(3-chlorophenoxy)phenyl]carbamate](/img/structure/B14420030.png)
